Eupatoriopicrin

Descripción general

Descripción

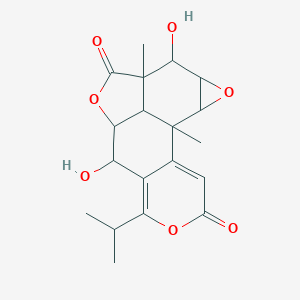

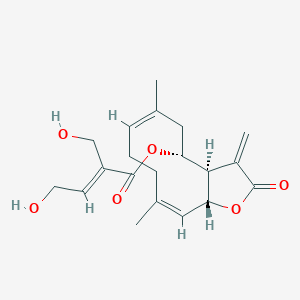

Eupatoriopicrin is a sesquiterpene lactone found in various Eupatorium species . It has been identified as the main bioactive compound in these species, showing potent anti-inflammatory and cytotoxic activity .

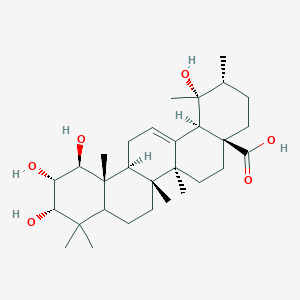

Molecular Structure Analysis

Eupatoriopicrin has a molecular formula of C20H26O6 and an average mass of 362.417 Da . It belongs to the class of organic compounds known as sesquiterpene lactones, which are terpenoids with a structure based on the sesquiterpene lactone skeleton .Aplicaciones Científicas De Investigación

Anti-Tumor Action

Eupatoriopicrin, a sesquiterpene lactone found in Eupatorium cannabinum L., has been studied for its potential cytostatic activity against various tumor systems. In studies involving mice, eupatoriopicrin demonstrated a delay in tumor growth when administered to mice with Lewis lung tumor and fibrosarcoma, indicating potential anti-tumor properties (Woerdenbag et al., 1987, Planta medica) (Woerdenbag et al., 1987, Phytotherapy Research).

Enhanced Cytostatic Activity by Glutathione Depletion

Glutathione depletion has been found to enhance the cytostatic effect of eupatoriopicrin. Pretreatment with buthionine sulphoximine (BSO) to reduce glutathione levels in cells significantly increased the growth delay of tumors in mice treated with eupatoriopicrin (Woerdenbag et al., 1989, British Journal of Cancer).

Trypanocidal Activity

Eupatoriopicrin has been found to be active against Trypanosoma cruzi, the causative agent of Chagas disease. It exhibited significant trypanocidal activity in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for Chagas disease (Elso et al., 2020, Molecules).

Induction of DNA Damage

Studies have shown that eupatoriopicrin can induce DNA damage in Ehrlich ascites tumor cells, which may play a role in its observed cytotoxicity. This effect was enhanced by glutathione depletion, further supporting the importance of glutathione in the cytotoxic action of eupatoriopicrin (Woerdenbag et al., 1989, Biochemical pharmacology).

In Vitro Cytotoxicity

Eupatoriopicrin and its derivatives have been studied for their cytotoxic effects against various tumor cell lines. Modifications to the structure of eupatoriopicrin have been explored to enhance its cytotoxicity and understand the structure-activity relationships (Woerdenbag et al., 1988, Phytotherapy Research).

Effect on Glutathione Levels in Liver and Tumor Tissue

Eupatoriopicrin has been observed to reduce glutathione levels in both liver and tumor tissues in mice. This reduction was dose-dependent and played a significant role in the cytotoxic action of eupatoriopicrin (Woerdenbag et al., 1987, Phytotherapy Research).

Cytotoxicity on Cancer Stem Cells

Eupatoriopicrin has shown potent anti-inflammatory and cytotoxic activity, particularly against cancer stem cells. It induced apoptosis in these cells, suggesting its potential as an anticancer agent (Phan et al., 2021, Evidence-based Complementary and Alternative Medicine).

Role in Lipid Peroxidation

Research has explored the role of eupatoriopicrin in inducing lipid peroxidation in liver and tumor tissues, investigating the mechanism of its cytotoxic action. This study indicated the importance of glutathione in modulating the effects of eupatoriopicrin (Woerdenbag et al., 1989, Biochemical pharmacology).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-12-5-4-6-13(2)10-17(26-20(24)15(11-22)7-8-21)18-14(3)19(23)25-16(18)9-12/h6-7,9,16-18,21-22H,3-5,8,10-11H2,1-2H3/b12-9+,13-6+,15-7+/t16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJYWGYJIDQUEG-DKDOXNMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1)C)OC(=O)C(=CCO)CO)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/C)OC(=O)/C(=C/CO)/CO)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eupatoriopicrin | |

CAS RN |

6856-01-5 | |

| Record name | 2-Butenoic acid, 4-hydroxy-2-(hydroxymethyl)-, (3aR,4R,6E,10E,11aR)-2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6856-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

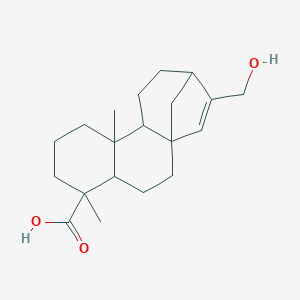

![(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B210242.png)

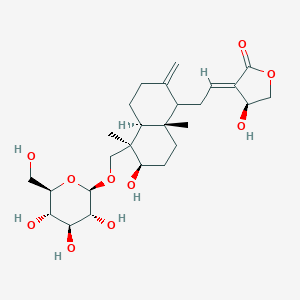

![methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210384.png)

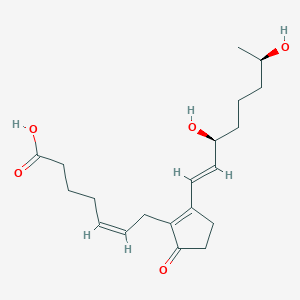

![methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B210404.png)